Technical Guide: Chemical Properties & Reactivity of 2,7-Dichloropyrido[4,3-d]pyrimidine
Technical Guide: Chemical Properties & Reactivity of 2,7-Dichloropyrido[4,3-d]pyrimidine
The following technical guide details the chemical properties, synthesis, and reactivity of 2,7-Dichloropyrido[4,3-d]pyrimidine , a specialized heterocyclic scaffold used in the development of kinase inhibitors and other bioactive small molecules.
Executive Summary & Chemical Identity
2,7-Dichloropyrido[4,3-d]pyrimidine is a fused bicyclic heteroaromatic system comprising a pyrimidine ring fused to a pyridine ring. It serves as a high-value electrophilic scaffold in medicinal chemistry, particularly for the synthesis of ATP-competitive kinase inhibitors. Its unique substitution pattern—featuring halogens on both the electron-deficient pyrimidine ring (C2) and the pyridine ring (C7)—allows for highly controlled, sequential regioselective functionalization.
| Property | Data |
| CAS Number | 2387158-74-7 |
| IUPAC Name | 2,7-Dichloropyrido[4,3-d]pyrimidine |
| Molecular Formula | |
| Molecular Weight | 200.02 g/mol |
| Core Scaffold | Pyrido[4,3-d]pyrimidine |
| Key Functional Groups | 2-Chloro (pyrimidine), 7-Chloro (pyridine) |
Structural Analysis & Electronic Profile
To understand the reactivity of this molecule, one must analyze the electronic distribution across the fused system. The pyrido[4,3-d]pyrimidine core is highly
Numbering and Heteroatom Placement
The standard IUPAC numbering for the pyrido[4,3-d]pyrimidine system dictates the following arrangement:
-
Positions 1 & 3: Nitrogen atoms of the pyrimidine ring.[1][2]
-
Position 2: Carbon between N1 and N3 (Pyrimidine).
-
Position 7: Carbon adjacent to N6 (Pyridine).
Electronic Descriptors & Reactivity Prediction[7]
-
C2 Position (Pyrimidine): This carbon is flanked by two imine-like nitrogens (N1 and N3). The inductive withdrawal and resonance effects from both nitrogens make C2 the most electron-deficient center in the molecule. It possesses the lowest LUMO coefficient, making it the primary site for Nucleophilic Aromatic Substitution (
). -
C7 Position (Pyridine): This carbon is
to the pyridine nitrogen (N6). While activated for nucleophilic attack compared to a benzene ring, it is significantly less electrophilic than C2. -
C4 Position (Unsubstituted): In this specific 2,7-dichloro isomer, C4 is a methine (C-H).
Reactivity Hierarchy:
Synthesis & Production
While specific industrial routes are proprietary, the synthesis of the 2,7-dichloro core generally follows a convergent heterocycle construction followed by functional group interconversion.
Synthetic Pathway
The most robust route involves the construction of the fused dione intermediate followed by chlorination.
-
Ring Closure: Condensation of 4-amino-2-chloropyridine-5-carboxylic acid (or ester) with urea or formamide.
-
Note: Starting with the 2-chloro-pyridine precursor installs the halogen at the future C7 position early in the synthesis.
-
-
Chlorination: Treatment of the resulting intermediate (e.g., 7-chloropyrido[4,3-d]pyrimidin-2(1H)-one) with a chlorinating agent.
Reagents: Phosphorus oxychloride (
Figure 1: Conceptual synthetic route to the 2,7-dichloro scaffold.
Chemical Reactivity: Regioselective Functionalization
The primary utility of 2,7-dichloropyrido[4,3-d]pyrimidine lies in its ability to undergo sequential, regioselective substitution. This allows medicinal chemists to install two different pharmacophores with precision.
Nucleophilic Aromatic Substitution ( )
The first equivalent of a nucleophile (amine, alkoxide, thiol) will exclusively attack the C2 position.
-
Mechanism: Addition-Elimination (
). -
Selectivity: The Meisenheimer complex formed at C2 is stabilized by two adjacent nitrogens, whereas the complex at C7 is stabilized by only one.
-
Conditions:
-
C2 Displacement: Mild conditions (0°C to Room Temperature). Non-nucleophilic base (DIPEA,
) in a polar aprotic solvent (THF, DMF, DCM). -
C7 Displacement: Requires forcing conditions (High temperature >100°C, microwave irradiation) or transition metal catalysis (Buchwald-Hartwig).
-
Cross-Coupling Reactions (Suzuki-Miyaura)
Palladium-catalyzed cross-couplings also follow the electronic bias of the ring system. Oxidative addition of Pd(0) occurs faster at the more electron-deficient C-Cl bond.
-
Site 1 (C2): Preferred site for initial cross-coupling if
has not been performed. -
Site 2 (C7): If C2 is substituted with an amine (donating group), the C7-Cl bond remains intact and can be engaged in a subsequent Suzuki or Buchwald-Hartwig coupling.
Figure 2: Regioselective functionalization logic. C2 reacts first under mild conditions; C7 reacts second under forcing or catalytic conditions.
Experimental Protocols
The following protocols are generalized standard operating procedures (SOPs) for handling this scaffold, derived from best practices for dichloropyrimidines and chloropyridines.
Protocol A: C2-Selective Amination ( )
Objective: Selective displacement of the C2-chloride with a primary amine.
-
Preparation: Dissolve 2,7-dichloropyrido[4,3-d]pyrimidine (1.0 equiv) in anhydrous THF or DCM (0.1 M concentration).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Cool the solution to 0°C in an ice bath.
-
Nucleophile Addition: Add the amine (1.05 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC/LC-MS. The reaction is typically complete within 1–4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: C7-Suzuki Coupling
Objective: Functionalization of the C7 position after C2 has been substituted.
-
Preparation: Dissolve the 2-substituted-7-chloropyrido[4,3-d]pyrimidine intermediate in 1,4-Dioxane/Water (4:1 ratio).
-
Reagents: Add Aryl Boronic Acid (1.2 equiv) and
(2.0 equiv). -
Degassing: Sparge the solution with nitrogen or argon for 10 minutes.
-
Catalyst: Add
(5 mol%) or (5 mol%). -
Reaction: Heat to 90–100°C under inert atmosphere for 4–12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with water.
Applications in Drug Discovery
The pyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for quinazolines.
-
Kinase Inhibition: The N1/N3 motif binds to the hinge region of ATP-binding sites in kinases (e.g., CDK, PI3K, EGFR). The C2 substituent often projects into the solvent-exposed region, while the C7 substituent targets the hydrophobic back pocket.
-
Autotaxin Inhibitors: Derivatives of this core have been explored for inhibiting autotaxin, an enzyme implicated in fibrosis and cancer progression.
Safety & Handling
-
Hazards: Like most halogenated heterocycles, 2,7-dichloropyrido[4,3-d]pyrimidine is likely a skin and eye irritant. It may cause sensitization.
-
Hydrolysis: The C2-Cl bond is sensitive to moisture. Store under inert gas (Argon/Nitrogen) at 2–8°C .
-
Waste: Dispose of as halogenated organic waste.
References
-
WuXi AppTec. (2021). Understanding Regioselectivity in SNAr Reactions of Dichloropyrimidines. QM Magic Class Chapter 29. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1215074-43-3 (Isomer Analog). Retrieved from [Link]
-
Bouscary-Desforges, G., et al. (2012). Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds. Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link][6]
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
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